N-in-formyl-D-tryptophan hydrochloride CAS 367453-01-8 properties
N-in-formyl-D-tryptophan hydrochloride CAS 367453-01-8 properties
An In-Depth Technical Guide to N-in-formyl-D-tryptophan hydrochloride (CAS 367453-01-8) for Researchers and Drug Development Professionals
Introduction
N-in-formyl-D-tryptophan hydrochloride (CAS 367453-01-8) is a specialized amino acid derivative of significant interest in the fields of medicinal chemistry, peptide synthesis, and neuropharmacology. As a non-natural D-enantiomer featuring a formyl protecting group on the indole nitrogen, this compound offers unique advantages for the synthesis of complex peptides and bioactive molecules. The formyl group provides crucial protection against degradation of the tryptophan side chain under acidic conditions commonly employed in peptide synthesis, while the D-configuration imparts enhanced stability against enzymatic degradation in biological systems.
This guide provides a comprehensive technical overview of N-in-formyl-D-tryptophan hydrochloride, detailing its physicochemical properties, synthetic utility, analytical methodologies, and key applications. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their work.
Caption: Workflow for using N-formyl protected tryptophan in SPPS.
Synthetic Protocol: N-in-Formylation of Tryptophan
A common laboratory method for the formylation of tryptophan involves the use of hydrogen chloride in formic acid. [1] Objective: To prepare N'-Formyltryptophan hydrochloride from tryptophan.
Materials:
-
Tryptophan (L- or D-isomer)
-
Formic acid (reagent grade)
-
Hydrogen chloride (gas)
-
Ethyl ether
-
Reaction flask, gas dispersion tube, rotary evaporator
Procedure:
-
Dissolve tryptophan (e.g., 7.0 g) in formic acid (100 ml) in a suitable reaction flask at room temperature.
-
Bubble hydrogen chloride gas through the solution. Monitor the reaction progress by taking aliquots, diluting with water, and measuring the UV absorbance at 298 nm. The reaction is complete when the absorbance reaches a maximum (approximately 3 hours).
-
Once the reaction is complete, remove the formic acid in vacuo using a rotary evaporator with gentle warming.
-
The resulting syrup is triturated with ethyl ether to induce crystallization of the hydrochloride salt.
-
Collect the crystals by filtration and wash thoroughly with ethyl ether to remove any residual reagents.
-
Dry the product under vacuum. A quantitative yield is often achievable with this method. [1]
Protocol: Deprotection of the N-in-Formyl Group
The formyl group is stable to acid but can be readily removed under mild basic or nucleophilic conditions after completion of the peptide synthesis.
Objective: To remove the N-in-formyl group from a synthesized peptide.
Method 1: Mild Alkaline Hydrolysis [2]1. Dissolve the formyl-protected peptide in a 0.01 M to 1 M ammonium bicarbonate buffer, adjusted to pH 9. 2. Stir the solution at room temperature, monitoring the reaction by HPLC until deprotection is complete. 3. Lyophilize the solution to remove the buffer and isolate the deprotected peptide.
-
Causality: The hydroxide ions in the basic solution attack the formyl carbon, leading to the hydrolysis of the formamide bond. Using a volatile buffer like ammonium bicarbonate simplifies purification.
Method 2: Nucleophilic Cleavage [2]1. Dissolve the protected peptide in liquid ammonia. 2. Add hydroxylamine hydrochloride and stir the reaction mixture. 3. Monitor the reaction by HPLC. 4. Upon completion, evaporate the liquid ammonia to yield the deprotected peptide.
-
Causality: Hydroxylamine acts as a nucleophile, offering a more targeted and often cleaner method for formyl group removal compared to general base hydrolysis.
Section 3: Applications in Research and Development
The unique structural features of N-in-formyl-D-tryptophan hydrochloride make it a valuable tool in several research areas.
Peptide Synthesis and Drug Design
The primary application of this compound is as a building block in SPPS. [3]The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their metabolic stability. Peptides composed of natural L-amino acids are often rapidly degraded by proteases in vivo. By replacing one or more L-amino acids with their D-counterparts, the resulting peptide becomes resistant to proteolysis, leading to a longer half-life and improved therapeutic potential.
Caption: Logic flow for the use of D-amino acids in drug development.
Neuropharmacology and Neuroscience Research
Tryptophan is the metabolic precursor to the neurotransmitter serotonin. Consequently, tryptophan derivatives are of great interest in neuroscience for studying serotonergic pathways and developing treatments for mood disorders and other neurological conditions. [3][4]N-in-formyl-D-tryptophan hydrochloride serves as a starting material for the synthesis of novel, metabolically stable peptide-based neuropharmacological probes and potential therapeutics. [3]
Section 4: Analytical Methodologies
Robust analytical methods are essential for verifying the quality of the starting material and for monitoring its incorporation into larger molecules.
Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of N-in-formyl-D-tryptophan hydrochloride and monitor its reactions.
Instrumentation & Reagents:
-
HPLC system with UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Water/Acetonitrile
Procedure:
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the sample diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (for the indole chromophore)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
-
Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To confirm the identity and quantify the compound in complex mixtures.
Instrumentation & Reagents:
-
UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.
-
Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile phases as described for HPLC.
Procedure:
-
Sample Preparation: Dilute the sample appropriately in the mobile phase or other suitable solvent.
-
LC Conditions: Use a faster gradient suitable for UHPLC, for example, a 5-minute total run time.
-
MS Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI)
-
Precursor Ion (Q1): m/z 233.1 (for the free base [M+H]⁺)
-
Product Ions (Q3 for MRM): Monitor characteristic fragments. Based on the structure of tryptophan, likely fragments would arise from the loss of the carboxylic acid group or cleavage of the side chain. Example transitions could be m/z 233.1 -> 187.1 or 233.1 -> 130.1. [5]4. Analysis: Identity is confirmed by the presence of the correct precursor ion and its characteristic fragment ions at the expected retention time.
-
Section 5: Broader Biological Context: N-Formyl Peptide Signaling
While N-in-formyl-D-tryptophan hydrochloride is a synthetic reagent, the N-formyl peptide motif has profound biological relevance. N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are released by bacteria and damaged mitochondria. [6]These molecules act as potent chemoattractants and activators for immune cells.
They are recognized by a specific class of G protein-coupled receptors called Formyl Peptide Receptors (FPRs) on the surface of cells like neutrophils and macrophages. [6]This recognition triggers a signaling cascade that leads to directed cell movement (chemotaxis), the release of inflammatory mediators, and the production of reactive oxygen species (ROS) to combat infection. [6]Understanding this pathway is critical in immunology and for developing drugs that target inflammation.
